
4-Hydroxy-3,3',4',5'-tetrachlorobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are persistent organic pollutants known for their environmental and health impacts. This compound is characterized by the presence of four chlorine atoms and a hydroxyl group attached to the biphenyl structure. It is known for its stability and resistance to degradation, making it a significant concern in environmental studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl typically involves the hydroxylation of 3,3’,4,4’-tetrachlorobiphenyl. This can be achieved through various chemical reactions, including the use of cytochrome P-450 enzymes in mammals, which mediate the oxidation of polychlorinated biphenyls to form hydroxylated metabolites . In laboratory settings, chemical reagents such as hydroxylating agents can be used under controlled conditions to achieve the desired hydroxylation.
Industrial Production Methods
Industrial production of 4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl is not common due to its toxic nature and environmental persistence. it can be produced as a byproduct during the degradation of other polychlorinated biphenyls in industrial processes .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more hydroxylated or epoxidized products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include cytochrome P-450 enzymes for oxidation, reducing agents for dechlorination, and nucleophiles for substitution reactions. These reactions typically occur under controlled laboratory conditions to ensure safety and precision .
Major Products Formed
The major products formed from these reactions include various hydroxylated, epoxidized, and dechlorinated biphenyls. These products can have different toxicological and environmental properties compared to the parent compound .
Aplicaciones Científicas De Investigación
4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl has several scientific research applications, including:
Environmental Studies: It is used as a model compound to study the environmental fate and degradation of polychlorinated biphenyls.
Toxicology: Research on its toxicological effects helps in understanding the health impacts of polychlorinated biphenyls on humans and wildlife.
Bioremediation: Studies on its biotransformation by plants and microorganisms contribute to the development of bioremediation strategies for contaminated environments.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl involves its interaction with various molecular targets and pathways. It is known to bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression related to xenobiotic metabolism. This interaction can result in the production of reactive oxygen species and oxidative stress, contributing to its toxic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl include:
- 3,3’,4,4’-Tetrachlorobiphenyl
- 4-Hydroxy-2’,3’,4’,5’-tetrachlorobiphenyl
- 4-Hydroxy-2,3,4,5-tetrachlorobiphenyl
Uniqueness
What sets 4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl apart from other similar compounds is its specific hydroxylation pattern, which influences its chemical reactivity, environmental persistence, and toxicological properties. Its unique structure allows for specific interactions with biological molecules, making it a valuable compound for studying the effects of polychlorinated biphenyls .
Propiedades
Número CAS |
244035-65-2 |
|---|---|
Fórmula molecular |
C12H6Cl4O |
Peso molecular |
308.0 g/mol |
Nombre IUPAC |
2-chloro-4-(3,4,5-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H6Cl4O/c13-8-3-6(1-2-11(8)17)7-4-9(14)12(16)10(15)5-7/h1-5,17H |
Clave InChI |
OEYNEEUFOIDLCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]butanamide](/img/structure/B14149397.png)

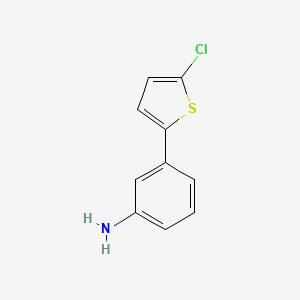
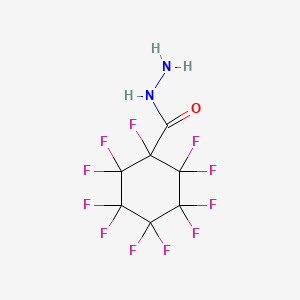

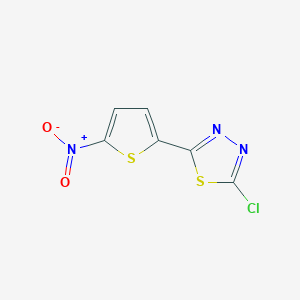
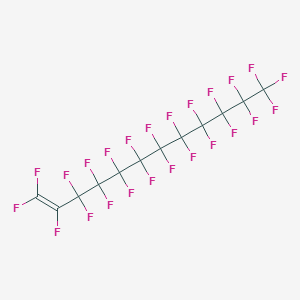

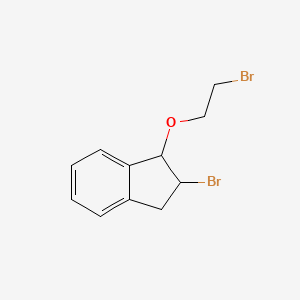
![5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine](/img/structure/B14149461.png)



![6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene](/img/structure/B14149504.png)
